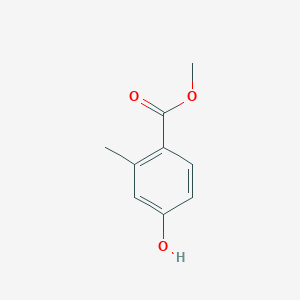

Methyl 4-hydroxy-2-methylbenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds derived from the reaction of benzoic acid and an alcohol. fiveable.me These esters, including well-known examples like methyl benzoate and ethyl benzoate, are characterized by a benzene (B151609) ring attached to a carboxyl group that has formed an ester linkage. fiveable.mefiveable.me The chemistry of benzoate esters is diverse, encompassing reactions such as hydrolysis, which cleaves the ester back into a carboxylic acid and an alcohol, and aminolysis, which converts esters into amides. libretexts.org

Historical Perspectives in Chemical Synthesis

The synthesis of benzoate esters is a fundamental process in organic chemistry, often achieved through Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. fiveable.me For Methyl 4-hydroxy-2-methylbenzoate, a common synthetic route involves the esterification of 4-hydroxy-2-methylbenzoic acid. google.com

One documented laboratory-scale synthesis starts with 4-hydroxy-2-methylbenzoic acid dissolved in methanol (B129727). Thionyl chloride is then added, and the mixture is heated. google.com This process converts the carboxylic acid into its corresponding methyl ester. Following the reaction, the solvent is removed, and the product is purified. google.com

The synthesis of various hydroxybenzoate derivatives has been an area of ongoing research, driven by their utility as building blocks in the creation of more complex molecules. thieme-connect.comacs.org Over the years, synthetic methods have evolved, with research focusing on improving efficiency and developing new catalytic systems. For instance, microbial biosynthesis is being explored as an alternative, eco-friendly route to produce hydroxybenzoic acids and their derivatives. nih.govacs.org Researchers have successfully engineered strains of Corynebacterium glutamicum and Escherichia coli to produce 4-hydroxybenzoic acid, the precursor acid to the title compound. nih.govacs.org

Significance as a Research Target in Organic and Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis. crysdotllc.com Its structure contains multiple functional groups that can be selectively modified, allowing it to be used as a starting material or intermediate in the synthesis of more complex organic molecules. google.comgoogle.com For example, it has been used as an intermediate in the synthesis of novel isoindolinone-substituted indoles, which are being investigated as potential RAS inhibitors for cancer therapy. google.com It is also used as a precursor in the preparation of compounds for the treatment of pain. google.com

In medicinal chemistry, the interest in this compound stems from its reported biological activities and its role as a scaffold for developing new therapeutic agents. biosynth.com Studies have shown that the compound exhibits antioxidant properties. cymitquimica.combiosynth.com Furthermore, research on constituents isolated from Liriodendron tulipifera indicated that this compound was among the compounds that could inhibit tyrosinase activity and reduce melanin (B1238610) content in animal cell lines, suggesting potential applications in cosmetics or therapeutics. researchgate.netbiosynth.com Its use as a building block for creating libraries of compounds for high-throughput screening is also a significant aspect of its application in drug discovery. crysdotllc.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINKSGWSBJRISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493405 | |

| Record name | Methyl 4-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57556-31-7 | |

| Record name | Methyl 4-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Hydroxy 2 Methylbenzoate and Its Precursors

Esterification Reactions for the Synthesis of Methyl 4-hydroxy-2-methylbenzoate

The final step in the production of this compound involves the esterification of 4-hydroxy-2-methylbenzoic acid. This reaction is typically catalyzed by an acid and involves the reaction of the carboxylic acid with methanol (B129727).

Acid-catalyzed Esterification Pathways

Acid-catalyzed esterification, often referred to as Fischer esterification, is a well-established method for converting carboxylic acids into esters. The reaction involves protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. In the context of synthesizing this compound, this involves reacting 4-hydroxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and selectivity of this compound, several reaction parameters can be optimized. These include the choice of catalyst, the molar ratio of reactants, reaction temperature, and reaction time. The removal of water, a byproduct of the reaction, is a critical factor in driving the equilibrium towards the formation of the ester. tcu.edu

Research on the esterification of substituted benzoic acids provides insights into optimal conditions. For instance, using a modified montmorillonite (B579905) K10 catalyst, an equimolar amount of benzoic acid and methanol under solvent-free conditions at reflux temperature for 5 hours has been found to be optimal. ijstr.org In another study, a central composite design was used to optimize the acid-catalyzed esterification process, highlighting the significance of catalyst concentration, reaction time, and the methanol-to-oil ratio in achieving high conversion rates. scispace.com The use of a co-solvent can also enhance the mass transfer between the reactants, thereby intensifying the reaction. nih.gov

Below is a table summarizing various conditions for the acid-catalyzed esterification of benzoic acid derivatives, which can be extrapolated for the synthesis of this compound.

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Phosphoric acid modified Montmorillonite K-10 | Methanol | Reflux | 5 | High |

| Sulfuric Acid (H₂SO₄) | Methanol | 60 | 70.2 min | Significant acid value reduction |

| Titanium Zirconium Solid Acid | Methanol | 120 | 24 | Not specified |

Synthesis of 4-Hydroxy-2-methylbenzoic Acid as a Key Intermediate

The precursor to this compound, 4-hydroxy-2-methylbenzoic acid, is synthesized through the carboxylation of a substituted phenol (B47542), specifically m-cresol (B1676322).

Carboxylation Reactions from Substituted Phenols (e.g., m-cresol)

The introduction of a carboxyl group onto a phenol ring is a pivotal step in the synthesis of hydroxybenzoic acids. The Kolbe-Schmitt reaction is a classical method for achieving this transformation.

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide with carbon dioxide, typically under high temperature and pressure. wikipedia.org In the case of m-cresol, the reaction with its potassium salt and carbon dioxide at temperatures between 170 to 200°C for 5 hours can yield 4-hydroxy-2-methylbenzoic acid. google.com However, the traditional Kolbe-Schmitt reaction often suffers from low selectivity and requires harsh reaction conditions. google.com

To overcome these limitations, various adaptations have been explored. One approach involves using a protective group to direct the carboxylation to the desired position. For instance, a bulky alkyl group can be introduced and later removed, a strategy that allows the reaction to proceed under milder conditions and with higher selectivity. google.com The choice of the alkali metal cation is also crucial; using potassium hydroxide (B78521) tends to favor the formation of the para-hydroxybenzoic acid. wikipedia.orgbyjus.com

The table below presents data from a patented method for the synthesis of 4-hydroxy-2-methylbenzoic acid via a modified Kolbe-Schmitt reaction.

| Reactant | Reaction Conditions | Main Product | Yield (%) |

|---|---|---|---|

| Potassium salt of m-cresol | 170-200°C, 5 hours, CO₂ atmosphere | 4-Methylsalicylic acid | 42.1 |

Note: The primary product in this specific example is the isomer, highlighting the selectivity challenges.

The regioselectivity of the carboxylation of substituted phenols like m-cresol is governed by a combination of steric and electronic factors. The hydroxyl group of the phenol is an activating, ortho-para directing group. The methyl group is also an activating, ortho-para director. In m-cresol, these directing effects can lead to a mixture of products.

Electronic Effects: The phenoxide ion, formed by deprotonating the phenol with a base, is highly reactive towards electrophilic aromatic substitution. The negative charge is delocalized onto the aromatic ring, primarily at the ortho and para positions, making these sites susceptible to attack by the weak electrophile, carbon dioxide. byjus.com

Steric Effects: The size of the cation of the alkali metal hydroxide used can significantly influence the position of carboxylation. Smaller cations like Na⁺ tend to favor ortho-carboxylation, while larger cations like K⁺ often lead to a higher proportion of the para-carboxylated product. jk-sci.com This is attributed to the formation of a chelate complex between the cation, the phenoxide oxygen, and the incoming carbon dioxide, which is sterically hindered at the ortho position by the methyl group in m-cresol when a larger cation is present. jk-sci.com This steric hindrance directs the carboxylation to the less hindered para position, leading to the desired 4-hydroxy-2-methylbenzoic acid.

Microbial Biotransformation Pathways (e.g., Pseudomonas putida mediated oxidation)

Microbial biotransformation offers a green and selective approach to the synthesis of 4-hydroxy-2-methylbenzoic acid. Strains of the bacterium Pseudomonas have demonstrated the ability to oxidize substituted phenols to the corresponding carboxylic acids.

One notable example involves the use of Pseudomonas putida to selectively oxidize 3,4-xylenol. In this biotransformation, the microorganism targets the methyl group at the para-position relative to the hydroxyl group, leading to the formation of 4-hydroxy-2-methylbenzoic acid. While this method is highlighted for its selectivity, it is noted that the requirements for managing microorganisms and specialized reaction facilities can pose challenges for industrial-scale production google.com.

Similarly, strains of Pseudomonas fluorescens have been shown to convert 2,4-dimethylphenol (B51704) into 4-hydroxy-2-methylbenzoic acid. However, in this particular metabolic pathway, the product is considered a "dead-end" metabolite, meaning it is not further metabolized by the organism.

The broader metabolic versatility of Pseudomonas putida is well-established for the production of other aromatic compounds, such as p-hydroxybenzoic acid (PHBA), from renewable feedstocks, underscoring the potential of these microorganisms in biorefining and specialty chemical synthesis.

Dealkylation Strategies in Precursor Synthesis

Dealkylation reactions are a key strategy in the synthesis of phenolic compounds, including the precursors to this compound. This approach often involves the removal of a protecting or directing alkyl group to yield the final desired hydroxyl functionality.

A patented method for the production of 4-hydroxy-2-methylbenzoic acid employs a dealkylation step. This process begins with the carboxylation of a phenol derivative to introduce the carboxylic acid group. Subsequently, a dealkylation reaction is performed to yield the final product. For instance, a compound such as 5-tert-butyl-4-hydroxy-2-methylbenzoic acid can be dealkylated to produce 4-hydroxy-2-methylbenzoic acid. This specific dealkylation can be achieved using a Lewis acid catalyst like anhydrous aluminum (III) chloride in a suitable solvent such as toluene (B28343) google.com. The reaction proceeds under relatively mild conditions, for example, at 40°C for 16 hours.

This strategy of using a bulky alkyl group, like a tert-butyl group, can be advantageous in directing the regioselectivity of preceding reactions, such as carboxylation, before its removal in the final synthetic step.

Preparation of Isomeric and Analogous Methyl Hydroxybenzoates

The synthesis of specific isomers and analogs of methyl hydroxybenzoate requires precise control over the regioselectivity of reactions. This is often accomplished through the use of protecting groups and carefully chosen functionalization strategies.

Regioselective Protection and Functionalization Strategies

The synthesis of specific isomers of methyl hydroxybenzoates often necessitates the use of protecting groups to prevent reactions at undesired positions on the aromatic ring. For instance, in the synthesis of this compound from a precursor like 2-methylhydroquinone, one of the hydroxyl groups must be selectively protected before the other is functionalized and the carboxylic acid moiety is introduced and esterified.

While specific, detailed protocols for the regioselective protection of 2-methylhydroquinone leading directly to this compound are not extensively documented in readily available literature, general principles of regioselective synthesis of substituted phenols can be applied. The differential reactivity of the two hydroxyl groups in 2-methylhydroquinone, influenced by the electronic and steric effects of the methyl group, can be exploited. For example, the hydroxyl group para to the methyl group is generally more sterically hindered. This difference can be leveraged to achieve selective mono-protection, for instance, by using a bulky protecting group that will preferentially react at the less hindered hydroxyl group. Following protection, the remaining free hydroxyl group can be converted to the desired functionality. The synthesis would then proceed with the introduction of the carboxyl group and subsequent esterification, followed by deprotection to yield the final product.

Synthesis of Related Alkyl Hydroxy-methylbenzoates

The synthesis of other alkyl esters of 4-hydroxy-2-methylbenzoic acid, such as the ethyl and propyl esters, typically involves the esterification of the parent carboxylic acid, 4-hydroxy-2-methylbenzoic acid. The general principle of Fischer esterification is often employed, where the carboxylic acid is reacted with the corresponding alcohol (ethanol or propanol) in the presence of an acid catalyst.

Commonly used acid catalysts for this type of esterification include sulfuric acid, p-toluenesulfonic acid, and other strong acids. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. The removal of water as it is formed, for example by using a Dean-Stark apparatus, can also be employed to increase the yield of the ester.

While detailed synthetic procedures for ethyl 4-hydroxy-2-methylbenzoate and propyl 4-hydroxy-2-methylbenzoate are not widely published in peer-reviewed journals, their preparation would follow these standard esterification protocols. The choice of alcohol and reaction conditions can be optimized to achieve high yields of the desired alkyl ester.

Spectroscopic and Structural Elucidation of Methyl 4 Hydroxy 2 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of Methyl 4-hydroxy-2-methylbenzoate displays distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons, the methyl protons on the aromatic ring, the ester methyl protons, and the hydroxyl proton. The exact chemical shifts (δ) and coupling constants (J) are determined by the electronic environment of each proton.

A detailed analysis of the spectrum would reveal:

Aromatic Protons: The three protons on the benzene (B151609) ring are chemically non-equivalent and would typically appear as a set of multiplets in the aromatic region of the spectrum. Their specific chemical shifts and splitting patterns are influenced by the positions of the hydroxyl, methyl, and methyl ester groups.

Methyl Protons (Ar-CH₃): The protons of the methyl group attached to the aromatic ring would appear as a singlet, as there are no adjacent protons to cause splitting.

Ester Methyl Protons (O-CH₃): The protons of the methyl group of the ester functionality would also present as a singlet.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable depending on factors like solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 6.5 - 7.8 | m |

| OH | Variable | br s |

| O-CH₃ | ~3.8 | s |

| Ar-CH₃ | ~2.4 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound has nine distinct carbon atoms, and thus, nine signals are expected in its proton-decoupled ¹³C NMR spectrum.

The chemical shifts for each carbon are indicative of its bonding and electronic environment:

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is typically found significantly downfield.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbons bearing the hydroxyl and ester groups (C4 and C1, respectively) and the methyl group (C2) will have characteristic shifts, as will the carbons bearing hydrogen atoms (C3, C5, C6).

Methyl Carbons: The carbon of the ester's methyl group (-OCH₃) and the carbon of the ring's methyl group (-CH₃) will appear in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Ar-C (quaternary) | 110 - 160 |

| Ar-CH | 115 - 135 |

| O-CH₃ | 50 - 60 |

| Ar-CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, ester, and aromatic functionalities. A vapor phase IR spectrum is available for this compound. nih.gov

Key vibrational modes include:

O-H Stretching: A broad absorption band is expected for the hydroxyl group (O-H) stretching vibration, typically in the region of 3200-3600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration is a key feature, typically found around 1700-1725 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester and the phenol (B47542) will result in strong bands in the 1000-1300 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol | O-H stretch | 3200-3600 (broad) |

| Aromatic | C-H stretch | >3000 |

| Aliphatic | C-H stretch | <3000 |

| Ester | C=O stretch | ~1700-1725 (strong) |

| Aromatic | C=C stretch | 1450-1600 |

| Ester/Phenol | C-O stretch | 1000-1300 |

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the compound. For this compound (Molecular Weight: 166.17 g/mol ), the mass spectrum would show a molecular ion peak at m/z 166. nih.gov

Common fragmentation pathways for benzoate (B1203000) esters include:

Loss of the alkoxy group: A significant fragment is often observed corresponding to the loss of the -OCH₃ group (31 Da), resulting in an acylium ion [M - 31]⁺.

Loss of the ester group: Fragmentation can also involve the loss of the entire ester group.

Ring fragmentation: The aromatic ring can also undergo fragmentation, although this is less common for stable aromatic systems.

Interactive Data Table: Potential EI-MS Fragments

| m/z Value | Possible Fragment Identity | Description |

| 166 | [C₉H₁₀O₃]⁺• | Molecular Ion (M⁺•) |

| 135 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 107 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C9H10O3), HRMS provides an exact mass that can be used to confirm its molecular formula. The experimentally determined exact mass is compared to the theoretically calculated mass, and a small mass error (typically in parts per million, ppm) validates the proposed formula. The monoisotopic mass of this compound has been calculated to be 166.062994177 Da. nih.gov This precise measurement is fundamental in distinguishing it from other isobaric compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H10O3 | nih.govspectrabase.com |

| Calculated Exact Mass | 166.062994 g/mol | spectrabase.com |

| Calculated Monoisotopic Mass | 166.062994177 Da | nih.gov |

Chromatographic Characterization Techniques

Chromatographic methods are essential for separating this compound from mixtures, assessing its purity, and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. While specific GC-MS spectral data for this compound is available, detailed fragmentation patterns from public sources are limited. nih.govspectrabase.com However, analysis of related hydroxybenzoate esters allows for prediction of its behavior.

A typical GC-MS method for analyzing similar compounds, such as parabens, involves a capillary column like a BP-5. The mass spectrometer is operated in electron impact (EI) ionization positive mode at 70 eV. oup.com The fragmentation pattern for this compound would be expected to show a prominent molecular ion peak [M]+ at m/z 166. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH3) to yield an ion at m/z 135, and the loss of the carbomethoxy group (-COOCH3) to yield an ion at m/z 107. These patterns are characteristic of methyl ester-containing aromatic compounds. docbrown.info

| Parameter | Condition | Reference |

|---|---|---|

| Column | BP-5 Capillary Column | |

| Carrier Gas | Helium at a constant flow rate | |

| Injector Temperature | 250°C | |

| Oven Program | Initial temp 90°C, ramped to 280°C | |

| Ionization Mode | Electron Impact (EI) at 70 eV | oup.com |

| Ion Source Temperature | 200°C |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are standard methods for the analysis of non-volatile compounds like this compound. While specific, validated HPLC methods for this exact isomer are not extensively documented in the reviewed literature, suitable methods can be inferred from the analysis of closely related compounds such as Methyl 4-hydroxybenzoate (B8730719). researchgate.netresearchgate.net

A reversed-phase HPLC (RP-HPLC) method would be the most common approach. researchgate.netresearchgate.net Separation would typically be achieved on a C18 column. longdom.org The mobile phase would likely consist of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid to ensure good peak shape. researchgate.net Detection is commonly performed using a UV detector at a wavelength around 230-254 nm. researchgate.net UPLC, using columns with smaller particle sizes, could be employed for faster analysis and improved resolution. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | researchgate.netresearchgate.netlongdom.org |

| Mobile Phase | Methanol:Water or Acetonitrile:Water, often with an acid modifier (e.g., phosphoric acid) | researchgate.netlongdom.org |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Detection | UV at ~254 nm | researchgate.netresearchgate.net |

| Injection Volume | 20 µL | researchgate.net |

X-ray Crystallography (e.g., for related compounds)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C8H7IO3 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Key Structural Features | Inter- and intramolecular hydrogen bonding; forms centrosymmetric dimers arranged in sheets. | nih.gov |

Chemical Reactivity and Reaction Mechanisms of Methyl 4 Hydroxy 2 Methylbenzoate

Hydrolysis Kinetics and Mechanism

The hydrolysis of an ester to its constituent carboxylic acid and alcohol is a fundamental reaction. For Methyl 4-hydroxy-2-methylbenzoate, this process involves the cleavage of the acyl-oxygen bond, influenced by the surrounding chemical environment.

The rate of ester hydrolysis is highly dependent on the pH of the solution. The reaction can be catalyzed by both acid and base. Studies on substituted methyl benzoates show that in the pH range of 5 to 10, the hydrolysis is predominantly catalyzed by the hydroxide (B78521) ion (OH⁻). oieau.fr The relationship between the pseudo-first-order rate constant (k') and pH is often linear in this range, with a slope close to 1, which indicates a first-order dependence on the hydroxide ion concentration. oieau.fr

pH Dependence of Methyl Benzoate (B1203000) Hydrolysis at 90°C

| pH | log(k') (h⁻¹) | Dominant Mechanism |

|---|---|---|

| 3 | -2.5 | Neutral/Acid-Catalyzed |

| 5.5 | -1.8 | |

| 7 | -0.5 | Base-Catalyzed (OH⁻) |

| >7 | Increases linearly |

This table illustrates the effect of pH on the rate of hydrolysis for methyl benzoate, a related compound. The rate constant increases significantly as the pH becomes more alkaline, indicating the dominance of base-catalyzed hydrolysis. Data derived from studies on substituted methyl benzoates. oieau.fr

The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. For the hydrolysis of ring-substituted methyl benzoates, a linear free-energy relationship (LFER) is observed, correlating the logarithm of the hydrolysis rate constant with the Hammett substituent constant (σ). oieau.fr

The relationship is given by: log(k/k₀) = ρσ

Where k is the rate constant for the substituted benzoate, k₀ is the rate constant for the unsubstituted methyl benzoate, σ is the substituent constant, and ρ (rho) is the reaction constant. The value of ρ indicates the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. For the hydrolysis of methyl benzoates, ρ values are positive, consistent with a mechanism where the rate-determining step involves a nucleophilic attack on the electron-deficient carbonyl carbon. oieau.fr

Hammett Correlation for Hydrolysis of Substituted Methyl Benzoates at 90°C

| pH | Reaction Constant (ρ) | Correlation Coefficient (R²) |

|---|---|---|

| 3.0 | 0.62 | 0.89 |

| 5.5 | 1.1 | 0.94 |

| 7.0 | 1.5 | 0.99 |

This table shows the Hammett reaction constants (ρ) for the hydrolysis of substituted methyl benzoates at different pH values. The increasing value of ρ with pH suggests a greater sensitivity to substituent effects in base-catalyzed hydrolysis. oieau.fr

Aminolysis Reactions (e.g., for related methyl benzoate)

Aminolysis, the reaction of an ester with an amine, is a fundamental process for forming amides. Mechanistic studies, often using methyl benzoate as a model substrate, provide insight into the potential pathways for this compound.

The aminolysis of methyl benzoate can proceed through two primary mechanistic pathways: a concerted mechanism or a stepwise mechanism. acs.orgresearchgate.net

Stepwise Mechanism: This pathway involves the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. acs.org This intermediate can then eliminate the methoxy (B1213986) group to form the amide product. This mechanism is often accompanied by proton transfers to maintain neutral species. acs.org

Concerted Mechanism: In this pathway, the formation of the new carbon-nitrogen bond and the cleavage of the carbon-oxygen bond occur simultaneously in a single transition state. acs.org

Computational studies using density functional theory (DFT) have shown that for the reaction of methyl benzoate with ammonia (B1221849), the concerted and neutral stepwise mechanisms have similar activation energies. researchgate.netacs.org However, the presence of a general base catalyst, such as a second amine molecule, can significantly lower the activation barrier for the stepwise pathway, making it the more favorable route. acs.orgnih.gov

Derivatization Reactions for Analytical or Synthetic Purposes

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative. In the context of this compound, derivatization is primarily employed for analytical purposes, particularly to enhance its suitability for gas chromatography (GC) analysis, or for synthetic applications to create new molecules with desired properties.

Silylation (e.g., Trimethylsilylation) for Gas Chromatography

Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. However, compounds like this compound, which contain a polar hydroxyl (-OH) group, can exhibit poor chromatographic behavior due to their relatively low volatility and tendency to interact with the stationary phase of the GC column. Silylation is a common derivatization technique that addresses these issues by replacing the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov This transformation increases the volatility and thermal stability of the analyte, leading to improved peak shape and detector response in GC analysis. sigmaaldrich.com

The general reaction for the trimethylsilylation of this compound is depicted below:

Reaction of this compound with a trimethylsilylating agent.

A variety of silylating reagents can be employed, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a widely used and highly reactive option for derivatizing phenols. sigmaaldrich.com The reactivity of functional groups towards silylating agents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For less reactive or sterically hindered compounds, a catalyst such as trimethylchlorosilane (TMCS) is often added to the reaction mixture to drive the derivatization to completion. sigmaaldrich.com

The selection of the silylating reagent and reaction conditions is crucial for achieving a high derivatization yield. Factors such as reaction time, temperature, and the concentration of the reagent must be optimized. sigmaaldrich.com For instance, while some derivatizations can be completed in minutes at room temperature, others may require several hours at elevated temperatures. sigmaaldrich.com It is also critical to perform the reaction in the absence of moisture, as water can decompose the silylating reagent and the resulting TMS derivative. sigmaaldrich.com

Table 1: Common Trimethylsilylating Agents and Their Applications

| Reagent | Abbreviation | Applications |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Amino acids, amides, phenols, carboxylic acids tcichemicals.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides sigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Used for the analysis of various compounds by GC-MS researchgate.net |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents sigmaaldrich.com |

| N-Trimethylsilylimidazole | TMSI | Specifically for hydroxyl groups |

Other Derivatization Strategies of Hydroxyl and Ester Groups

Beyond silylation, other derivatization strategies can be applied to the hydroxyl and ester functional groups of this compound for both analytical and synthetic purposes.

Derivatization of the Hydroxyl Group:

Acylation: The hydroxyl group can be acylated to form an ester. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield Methyl 2-methyl-4-acetoxybenzoate. This can be useful for protecting the hydroxyl group during a subsequent reaction or for altering the molecule's biological activity.

Alkylation (Etherification): The phenolic hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. For instance, methylation using a reagent like dimethyl sulfate (B86663) or methyl iodide would produce Methyl 4-methoxy-2-methylbenzoate. This modification can significantly alter the compound's physical and chemical properties. diva-portal.org

Derivatization of the Ester Group:

Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (4-hydroxy-2-methylbenzoic acid) under either acidic or basic conditions. This is a fundamental transformation in organic synthesis, allowing for further modifications at the carboxyl group. bldpharm.com

Amidation: The ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This reaction often requires heating. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield 4-hydroxy-2-methylbenzohydrazide, which can then be used to synthesize other heterocyclic compounds like pyrazolines. asianpubs.orgchemmethod.com

Transesterification: The methyl ester can be converted to a different ester by reacting with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl groups to the ester functionality.

Reduction: The ester group can be reduced to a primary alcohol (4-hydroxy-2-methylphenyl)methanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

These derivatization reactions provide a versatile toolkit for chemists to modify this compound, enabling its analysis by various techniques and facilitating the synthesis of a wide range of new compounds with potentially interesting properties.

Biological Activities and Biomedical Research of Methyl 4 Hydroxy 2 Methylbenzoate and Analogues

Antimicrobial Properties

Analogues of Methyl 4-hydroxy-2-methylbenzoate, particularly the well-studied parabens (esters of 4-hydroxybenzoic acid), are widely recognized for their antimicrobial properties. atamanchemicals.comresearchgate.net These compounds are effective against a broad spectrum of microorganisms, which has led to their extensive use as preservatives. atamanchemicals.com

The antibacterial effects of 4-hydroxybenzoic acid and its esters have been well-documented. Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) acts as a bacteriostatic agent, inhibiting the growth of bacteria, particularly Gram-positive strains. atamanchemicals.comgentechbio.com The effectiveness of these compounds is often pH-dependent, with increased activity observed in more acidic environments. atamanchemicals.com

Research on 4-hydroxybenzoic acid (4-HBA), isolated from rice hulls, demonstrated significant activity against most gram-positive bacteria and some gram-negative bacteria, with 50% inhibition of growth (IC50) concentrations ranging from 100 to 170 µg/ml. tandfonline.com Another analogue, 1-O-(4-hydroxybenzoyl)-glycerol, has demonstrated inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net

Table 1: Antibacterial Activity of Selected Analogues

| Compound | Target Bacteria | Activity | Reference |

|---|---|---|---|

| 4-hydroxybenzoic acid | Gram-positive bacteria | IC50: 100-170 µg/ml | tandfonline.com |

| 4-hydroxybenzoic acid | P. aeruginosa (Gram-negative) | IC50: 160 µg/ml | tandfonline.com |

| 1-O-(4-hydroxybenzoyl)-glycerol | Staphylococcus aureus | Active | researchgate.net |

The antifungal properties of hydroxybenzoate esters are a primary reason for their use in the cosmetic, pharmaceutical, and food industries. atamanchemicals.com Methyl 4-hydroxybenzoate is a potent inhibitor of molds and yeasts. atamanchemicals.comnbinno.com

A specific analogue, Methyl 2,3-dihydroxybenzoate, isolated from Paenibacillus elgii HOA73, has shown remarkable antifungal activity against several significant plant pathogens. nih.gov Research indicated that it almost completely inhibited the growth of Botrytis cinerea and Rhizoctonia solani at a concentration of 50 μg/mL. nih.gov The minimum inhibitory concentrations (MICs) required to prevent any visible mycelial growth were determined to be 32 μg/mL for both of these fungi. nih.gov Furthermore, the hydrophilic analogue 1-O-(4-hydroxybenzoyl)-glycerol was found to be active against Saccharomyces cerevisiae and Fusarium culmorum. researchgate.net Derivatives of Methyl 2-hydroxybenzoate have also been reported to possess antifungal effects. nih.gov

Table 2: Antifungal Activity of Methyl 2,3-dihydroxybenzoate

| Fungal Pathogen | Concentration | Growth Inhibition | MIC | Reference |

|---|---|---|---|---|

| Botrytis cinerea | 50 µg/mL | Almost complete | 32 µg/mL | nih.gov |

| Rhizoctonia solani | 50 µg/mL | Almost complete | 32 µg/mL | nih.gov |

| Phytophthora capsici | 50 µg/mL | 48.8% | Not determined | nih.gov |

Antioxidant Potential and Mechanisms

Phenolic compounds, including the structural class to which this compound belongs, are known for their antioxidant capabilities. These properties are attributed to their ability to scavenge free radicals and mitigate oxidative stress.

An analogue, Methyl 3,4-dihydroxybenzoate (MDHB), has been identified as a potent antioxidant. nih.gov Studies on granulosa cells demonstrated that MDHB alleviates oxidative damage by activating the Nrf2 antioxidant pathway. nih.gov Mechanistically, MDHB treatment was found to decrease the production of cellular and mitochondrial reactive oxygen species (ROS), restore mitochondrial membrane potential, and increase ATP production. nih.gov This activation of the Nrf2 pathway also upregulates the expression of key antioxidant enzymes. nih.gov Similarly, the parent compound 4-hydroxybenzoic acid has been shown to mitigate oxidative stress. nih.gov Extracts from the plant Vitex pinnata Linn, which contain p-hydroxybenzoate, have also been noted for their ability to scavenge free radicals. researchgate.net

Anti-inflammatory Effects

The anti-inflammatory potential of hydroxybenzoate derivatives is an area of active research, with some analogues showing significant effects. Derivatives of Methyl 2-hydroxybenzoate, commonly known as methyl salicylate (B1505791), are well-recognized for their anti-inflammatory properties. nih.govhmdb.ca

However, the anti-inflammatory activity can be highly dependent on the specific chemical structure. For instance, a study comparing the effects of two common phenolic acids, protocatechuic acid and 4-hydroxybenzoic acid (HBA), found that HBA had no discernible anti-inflammatory effect in microglial cells stimulated with lipopolysaccharide. nih.gov This highlights that while some analogues possess anti-inflammatory capabilities, this activity is not universal across the entire class of compounds and is sensitive to minor structural modifications.

Potential Roles in Medicinal Chemistry and Drug Development

The core structure of this compound and its analogues represents a valuable scaffold in medicinal chemistry. The strategic placement of functional groups, such as the "magic methyl" group, can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making these compounds attractive starting points for drug design. nih.gov

The biological activities of these compounds position them as potential lead structures for the development of new therapeutic agents. The antioxidant analogue Methyl 3,4-dihydroxybenzoate (MDHB) has been proposed as a potential drug candidate for protecting granulosa cells in conditions like endometriosis, which could improve fertility outcomes. nih.gov

Furthermore, derivatized analogues serve as crucial building blocks for synthesizing more complex molecules. For example, 2-hydroxy-4-iodobenzoic acid methyl ester provides a strategic iodine atom that facilitates the formation of new carbon-carbon bonds. nih.gov This allows for the incorporation of the methyl salicylate scaffold into larger, novel organic molecules through established chemical reactions, underscoring its utility as an intermediate in drug discovery programs. nih.gov

Structure-Activity Relationship (SAR) Studies on Substituted Benzoates

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For substituted benzoates, SAR studies have elucidated how different substituents on the benzene (B151609) ring influence their therapeutic and biological effects.

Research into various substituted benzoate (B1203000) derivatives has shown that the nature, position, and size of the substituents on the aromatic ring can significantly alter their biological activities. For instance, in the development of antimicrobial agents, the esterification of salicylanilides with various 4-substituted benzoic acids has produced compounds with notable activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) against mycobacteria for these benzoates ranged from 0.125 to 8μM. nih.gov One of the most potent compounds in this series was 4-bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate, which demonstrated MIC values between 0.25 to 2μM. nih.gov This highlights the positive influence of nitro and bromo substituents on the benzoate moiety for antimycobacterial activity.

In the context of STAT3 inhibitors, modifications on the benzoic acid moiety have been explored to improve potency. It was observed that replacing the aromatic system with heterocyclic rings like pyridine (B92270) or oxazole (B20620) significantly diminished the in vitro activity. acs.org Furthermore, substitutions on the aromatic ring with methyl, chlorine, or fluorine have yielded varied results. While aromatic methyl substitutions generally decreased the ability to disrupt STAT3 DNA-binding, a single fluorine substitution at the 3-position resulted in a two-fold increase in potency against STAT3 activity in vitro. acs.org Conversely, chlorine substitutions at the ortho or meta positions led to decreased in vitro activity. acs.org

These studies underscore the principle that even minor structural modifications to the benzoate ring can lead to substantial changes in biological efficacy. The electronic properties, steric effects, and lipophilicity introduced by different substituents are key determinants of the interaction with biological targets.

Below is an interactive data table summarizing the structure-activity relationships of substituted benzoates based on published research findings.

| Lead Compound/Scaffold | Substituent Modification | Effect on Biological Activity | Reference |

| Salicylanilide Benzoates | 4-Nitro substitution on benzoate | Potent inhibition of Mycobacterium tuberculosis (MICs 0.25-2µM) | nih.gov |

| Benzoic Acid-Based STAT3 Inhibitors | Replacement of aromatic ring with pyridine | Greatly reduced in vitro STAT3-inhibitory activity | acs.org |

| Benzoic Acid-Based STAT3 Inhibitors | Methyl substitution on aromatic ring | Significantly reduced STAT3 DNA-binding activity in vitro | acs.org |

| Benzoic Acid-Based STAT3 Inhibitors | 3-Fluoro substitution on aromatic ring | 2-fold improvement in potency against STAT3 activity in vitro | acs.org |

| Benzoic Acid-Based STAT3 Inhibitors | Ortho- or meta-Chloro substitution | Decreased in vitro activity | acs.org |

Bioassays and In Vitro / In Vivo Evaluation Models (e.g., antifeedant activity)

The biological evaluation of this compound and its analogues involves a range of bioassays and experimental models to determine their specific activities. These models can be broadly categorized into in vitro (in a controlled laboratory environment) and in vivo (in a living organism) systems.

A significant area of research for analogues of this compound is their antifeedant activity. Antifeedants are substances that deter insects from feeding. Bioassays to evaluate this activity are critical for the development of environmentally safer alternatives to conventional insecticides. A notable example is the evaluation of hydroxy-methoxybenzoic methyl esters against the pine weevil, Hylobius abietis, a major pest in forestry. researchgate.net In these bioassays, the feeding behavior of the weevils is observed over a period of time (e.g., 24 hours) on a food source treated with the test compound. The reduction in feeding compared to a control group indicates the antifeedant potency. Among several tested isomers, methyl 2-hydroxy-3-methoxybenzoate was identified as having the strongest antifeedant effect on the pine weevils. researchgate.net

Beyond antifeedant activity, other in vitro assays are employed to screen for a wider range of biological effects. For antimicrobial evaluation, the minimum inhibitory concentration (MIC) is a standard metric determined through broth or agar (B569324) dilution methods. This was used to test substituted benzoates against various strains of mycobacteria, Gram-positive and Gram-negative bacteria, and fungi. nih.gov Cytotoxicity and cytostatic actions of these compounds are also assessed in vitro using cell lines to determine their potential as anti-cancer agents or to understand their toxicity profiles. nih.gov

For activities like STAT3 inhibition, in vitro assays are designed to measure the compound's ability to disrupt the DNA-binding ability of the STAT3 protein. acs.org In vivo models are subsequently used to validate the findings from in vitro studies. For instance, compounds showing promising anticonvulsant activity in initial screens may be further tested in animal models like the maximal electroshock model or pentylenetetrazole-induced convulsion models to confirm their efficacy.

The table below provides an overview of bioassays and evaluation models relevant to the study of substituted benzoates.

| Biological Activity | Assay/Model Type | Specific Model/Test | Endpoint Measured | Reference |

| Antifeedant | Bioassay | Pine Weevil (Hylobius abietis) feeding assay | Reduction in food consumption | researchgate.net |

| Antimicrobial | In Vitro | Minimum Inhibitory Concentration (MIC) assay | Lowest concentration inhibiting microbial growth | nih.gov |

| Cytotoxicity | In Vitro | Cell-based assays | Cell viability, IC50 values | nih.gov |

| STAT3 Inhibition | In Vitro | DNA-binding assay | Inhibition of STAT3 binding to DNA | acs.org |

| Anticonvulsant | In Vivo | Maximal Electroshock (MES) test | Prevention of seizures | |

| Anti-inflammatory | In Vivo | Carrageenan-induced paw edema | Reduction in inflammation | researchgate.netnih.gov |

| Analgesic | In Vivo | Acetic acid-induced writhing test | Reduction in pain response | researchgate.netnih.gov |

Environmental Fate and Biotransformation of Methyl 4 Hydroxy 2 Methylbenzoate

Anaerobic Biotransformation Pathways

Under anaerobic conditions, the biotransformation of Methyl 4-hydroxy-2-methylbenzoate is intrinsically linked to the metabolism of substituted aromatic compounds like cresols. The initial step in its degradation is the hydrolysis of the ester bond to yield methanol (B129727) and 4-hydroxy-2-methylbenzoic acid. This acid is a known intermediate in the anaerobic breakdown of m-cresol (B1676322). asm.orgnih.gov Studies on methanogenic and sulfate-reducing consortia have shown that m-cresol is often initially transformed via a para-carboxylation reaction, which directly produces 4-hydroxy-2-methylbenzoic acid. asm.orgnih.govd-nb.infoasm.org

Following the formation of 4-hydroxy-2-methylbenzoic acid, a primary transformation route is demethylation. asm.org This process involves the removal of the methyl group from the aromatic ring, leading to the formation of 4-hydroxybenzoic acid. asm.orgnih.gov This demethylation step is a predominant pathway observed in methanogenic consortia before further degradation occurs. asm.org Demethylation is a crucial step that simplifies the aromatic structure, facilitating subsequent dehydroxylation and ring cleavage. In biochemistry, such demethylation reactions are often catalyzed by specific enzymes like methyltransferases or hydroxylases that operate under anoxic conditions. wikipedia.orgacs.org

The formation of 4-hydroxy-2-methylbenzoic acid from precursors like m-cresol occurs via a para-carboxylation reaction, where a carboxyl group is added to the aromatic ring in the position para to the existing hydroxyl group. nih.govd-nb.infoasm.org This reaction has been verified in methanogenic cultures through experiments using labeled bicarbonate. nih.gov

Once 4-hydroxy-2-methylbenzoic acid is converted to simpler intermediates like 4-hydroxybenzoate (B8730719) (via demethylation) and subsequently to benzoate (B1203000) (via reductive dehydroxylation), the aromatic ring is prepared for cleavage. asm.orgnih.gov The degradation proceeds through the central benzoyl-coenzyme A (CoA) pathway. oup.com In this pathway, benzoate is activated to benzoyl-CoA, which then undergoes reductive dearomatization and hydrolytic ring fission, ultimately breaking down the cyclic structure into aliphatic compounds that can be funneled into central metabolism. oup.comresearchgate.netresearchgate.net

However, a minor, alternative pathway has been observed where a "premature" reductive dehydroxylation of 4-hydroxy-2-methylbenzoic acid occurs. This reaction forms 2-methylbenzoate (B1238997), a metabolite that tends to persist in the environment and is not readily degraded by the microbial consortium, representing a potential dead-end product. asm.orgnih.govnih.gov

Table 1: Anaerobic Biotransformation Products of m-Cresol Metabolism This table summarizes the key intermediates and products formed during the anaerobic degradation of m-cresol, a process in which 4-hydroxy-2-methylbenzoic acid is a central metabolite.

| Precursor | Key Intermediate | Primary Pathway Product | Minor Pathway Product | Final Products | Source |

| m-Cresol | 4-hydroxy-2-methylbenzoic acid | 4-Hydroxybenzoic acid | 2-Methylbenzoate | Acetate, Methane, CO₂ | asm.org, nih.gov, nih.gov |

Factors Influencing Environmental Persistence

The persistence of this compound in aquatic environments is significantly influenced by its chemical stability, particularly its resistance to hydrolysis. Hydrolysis, the chemical breakdown of the ester bond by reaction with water, is a primary abiotic degradation pathway for many esters. oieau.fr The rate of this reaction is highly dependent on environmental factors. oieau.fr

The hydrolysis of methyl benzoate esters is subject to catalysis by both acids and bases. oieau.frepa.gov However, under typical environmental pH conditions (pH 5-8), the dominant mechanism is base-catalyzed hydrolysis, involving the addition of a hydroxide (B78521) ion to the ester's carbonyl group. oieau.fr

Effect of pH: The rate of hydrolysis for substituted methyl benzoates is strongly dependent on pH. In acidic conditions (e.g., pH 3), the rate is slow. As the pH increases into the neutral and alkaline range, the rate of hydrolysis increases significantly because the concentration of the hydroxide ion nucleophile increases. oieau.fr

Effect of Temperature: Temperature also plays a critical role. An increase in temperature accelerates the hydrolysis rate, following principles of chemical kinetics. oieau.fr Studies measuring the hydrolysis of methyl benzoates at various temperatures allow for the calculation of activation energy, which can then be used to predict hydrolysis rates and half-lives at different environmental temperatures. oieau.fr For example, extrapolating from experimental data, the estimated hydrolysis half-life for methyl benzoate at pH 8 and 10°C is 1.8 years, indicating significant persistence under these conditions. oieau.fr The presence of different substituents on the aromatic ring can either increase or decrease this persistence. oieau.fr

Table 2: Estimated Hydrolysis Half-life of Substituted Methyl Benzoates at pH 8 and 10°C This table illustrates how different ring substituents affect the environmental persistence of methyl benzoate esters, based on extrapolated hydrolysis rate data.

| Compound | Substituent | Effect on Electron Density | Estimated Half-life (years) | Source |

| Methyl 4-methoxybenzoate | 4-methoxy | Electron-releasing | 4.8 | oieau.fr |

| Methyl benzoate | None | - | 1.8 | oieau.fr |

| Methyl 4-nitrobenzoate | 4-nitro | Electron-withdrawing | 0.1 | oieau.fr |

Implications for Bioremediation and Wastewater Treatment Strategies

Understanding the biotransformation pathways of this compound and its parent acid is crucial for developing effective bioremediation and wastewater treatment strategies. nih.govasm.org The efficiency of biological treatment systems, such as activated sludge reactors, depends on the ability of the microbial consortia to completely mineralize such pollutants. d-nb.info

The existence of competing metabolic pathways has significant implications. nih.gov The primary pathway involving demethylation leads to the formation of benzoate, which is readily degraded through the central benzoyl-CoA pathway, resulting in complete removal of the pollutant. asm.orgnih.gov However, the alternative pathway leading to the formation of 2-methylbenzoate is problematic. nih.gov This metabolite has been shown to be persistent and accumulates in the medium, representing incomplete degradation and the potential release of a recalcitrant transformation product into the environment. nih.govnih.govasm.org

Therefore, designing and operating bioremediation systems or wastewater treatment plants requires consideration of conditions that favor the complete mineralization pathway over the one that forms persistent byproducts. This could involve managing electron acceptor availability, redox potential, or enriching for microbial populations that are efficient in demethylation and subsequent ring cleavage steps. researchgate.net The knowledge of these specific metabolic choke points and dead-end products is vital for predicting the environmental fate of chlorinated and non-chlorinated aromatic pollutants and for ensuring the efficacy of bioremediation efforts. nih.govasm.org

Computational Chemistry Studies on Methyl 4 Hydroxy 2 Methylbenzoate

Molecular Docking Simulations for Biological Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding of a small molecule ligand, such as methyl 4-hydroxy-2-methylbenzoate, to a macromolecular target, typically a protein.

While specific molecular docking studies focused solely on this compound are not extensively detailed in the provided search results, the principles of such studies can be inferred from research on similar compounds. For instance, studies on derivatives of cinnamic and benzoic acids have utilized molecular docking to understand their antifungal activity against Candida species. semanticscholar.org In such a study, the interaction of the compound with potential targets like quinone reductase (QR), thymidylate synthase (TS), and serine/threonine protein kinase (ST-PK) was investigated. semanticscholar.org The results indicated that the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring can positively influence the bioactivity. semanticscholar.org

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding sites of various known biological targets. The binding affinity, typically expressed as a docking score or free energy of binding, would be calculated. These scores help in prioritizing potential biological targets for further experimental validation.

| Potential Biological Target Class | Rationale for Investigation | Key Interactions to Analyze |

|---|---|---|

| Kinases | Many kinase inhibitors feature a substituted aromatic core. | Hydrogen bonds with the hydroxyl group, hydrophobic interactions with the methyl group and benzene (B151609) ring. |

| Nuclear Receptors | Phenolic compounds can act as ligands for nuclear receptors. | Hydrogen bonding with the hydroxyl group, specific hydrophobic contacts. |

| Enzymes (e.g., oxidoreductases) | The phenolic hydroxyl group can participate in redox reactions. | Orientation of the hydroxyl group relative to the active site residues. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of a ligand-protein complex. Following molecular docking, MD simulations are often performed on the most promising docked poses to assess their stability.

For example, MD simulations have been employed to evaluate the binding stabilities of germacrone (B1671451) derivatives, which include a methylbenzoate moiety, with the c-Met kinase. oncotarget.comnih.gov These simulations can reveal how the ligand and protein adapt to each other's presence and the nature of the intermolecular interactions over a period of nanoseconds. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bonds and other interactions over the simulation time.

In a study of methyl benzoate (B1203000) derivatives binding to bovine serum albumin (BSA), time-dependent fluorescence Stokes' shifts were used to study the solvation dynamics, revealing that the dynamics are significantly slowed when the molecule is in the BSA cavity compared to in neat solvents. mdpi.com

| MD Simulation Parameter | Information Gained | Example Application |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Stability of the protein-ligand complex over time. | Assessing if the ligand remains in the binding pocket. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different parts of the protein and ligand. | Identifying which amino acid residues are most affected by ligand binding. |

| Hydrogen Bond Analysis | Persistence of hydrogen bonds between the ligand and protein. | Determining the role of the hydroxyl group of this compound in binding. |

| Binding Free Energy Calculations (e.g., MM/GBSA) | Estimation of the binding affinity. | Ranking different ligands or binding poses. mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density) of many-body systems. It is widely used to calculate properties like molecular geometries, vibrational frequencies, and energies.

DFT calculations have been performed on methyl benzoate and its derivatives to understand their structural and electronic properties. researchgate.net For methyl benzoate, methods like B3LYP with a 6-311+G(d,p) basis set have been used to calculate the equilibrium geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. researchgate.net The calculated vibrational frequencies generally show good agreement with experimental data after scaling. researchgate.net

For a molecule like this compound, DFT calculations could provide insights into:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: The distribution of electrons, which is crucial for understanding reactivity. This includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity. nih.gov

Spectroscopic Properties: Prediction of IR and Raman spectra, which can be compared with experimental data for structural confirmation. researchgate.net

Studies on related compounds, such as 4-Coumarinyl-2-methylbenzoate, have used DFT (B3LYP/6-311G(d,p)) to calculate NMR chemical shifts and have found them to be compatible with experimental values. dergipark.org.tr

| Calculated Property | Significance | Example Finding for a Related Compound (Methyl Benzoate) researchgate.net |

|---|---|---|

| Optimized Bond Lengths and Angles | Provides the most stable molecular structure. | C1-C2 bond length of 1.39 Å. |

| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. | Calculated to be 6.331 eV. |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural identification. | CH3 stretching modes observed around 2885-2941 cm⁻¹. |

| Dipole Moment | Measures the overall polarity of the molecule. | 0.3818 Debye. |

Ab Initio Methods for Mechanistic Pathway Elucidation (e.g., for aminolysis)

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, along with DFT, are powerful tools for elucidating reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates.

The aminolysis of esters, a fundamental reaction in organic chemistry, has been studied computationally for model systems like methyl benzoate. acs.orgnih.govresearchgate.net These studies have examined different possible mechanistic pathways, such as concerted and stepwise mechanisms. For the reaction of methyl benzoate with ammonia (B1221849), theoretical results from both DFT and ab initio calculations showed that the concerted and neutral stepwise pathways have similar activation energies. acs.orgnih.gov

A key finding from these studies is the significant role of catalysis. For instance, the presence of a second molecule of ammonia acting as a general base catalyst was found to considerably lower the activation energy, making the general-base-catalyzed neutral stepwise mechanism the most favorable pathway. acs.orgnih.gov The catalytic ammonia molecule facilitates the proton-transfer processes that occur during the reaction. acs.orgnih.gov

For the aminolysis of this compound, one would expect similar mechanistic principles to apply. The hydroxyl and methyl groups on the benzene ring would influence the electronic properties of the carbonyl group and could affect the activation energies of the different pathways.

| Mechanistic Pathway | Description | Key Findings for Methyl Benzoate Aminolysis acs.orgnih.gov |

|---|---|---|

| Concerted Mechanism | Bond breaking and bond formation occur in a single step through one transition state. | Has a similar activation energy to the uncatalyzed stepwise mechanism. |

| Neutral Stepwise Mechanism | Involves the formation of a tetrahedral intermediate through two transition states. | Also has a similar activation energy to the concerted mechanism when uncatalyzed. |

| General-Base-Catalyzed Stepwise Mechanism | A second amine molecule facilitates proton transfer, lowering the energy of the transition states. | This is the most favorable pathway with a considerable reduction in activation energy. |

Electrostatic Potential Analysis and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactivity of a molecule. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MEP provides a visual representation of the charge distribution and can identify regions that are prone to electrophilic or nucleophilic attack. nih.govresearchgate.net

In an MEP map, regions of negative potential (typically colored red or orange) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are associated with atomic nuclei and are targets for nucleophilic attack. nih.gov

For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors. Positive potential would be expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated to quantify reactivity. nih.gov These include:

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. nih.gov

Studies on the aminolysis of methyl benzoate have shown that the differing reactivity compared to other esters can be explained in terms of the electrostatic potential values at the atoms of the ester functionality. nih.gov A quantitative description of the reactivity of amides in hydrolysis has been achieved by using the theoretically estimated electrostatic potential at the carbonyl carbon atom. acs.org

| Reactivity Descriptor | Definition | Predicted Characteristics for this compound |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Negative potential on carbonyl and hydroxyl oxygens; positive potential on hydroxyl hydrogen. |

| Electronegativity (χ) | A measure of the ability to attract electrons. | Influenced by the electron-donating hydroxyl and methyl groups. |

| Chemical Hardness (η) | Resistance to change in electron configuration. | Related to the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | Capacity to accept electrons. | The carbonyl carbon would be the primary electrophilic site. |

Natural Occurrence and Isolation of Methyl 4 Hydroxy 2 Methylbenzoate

Identification in Plant Species

Scientific literature has reported the presence of Methyl 4-hydroxy-2-methylbenzoate in the fungus Talaromyces pinophilus and the plant Liriodendron tulipifera, a fast-growing hardwood native to the United States. nih.govresearchgate.net In Liriodendron tulipifera, this compound is one of several benzenoids isolated from its stems. researchgate.netnih.gov The identification within these species is a result of phytochemical investigations aimed at discovering and characterizing their chemical constituents. researchgate.net

Isolation and Purification Techniques from Natural Sources

The process of isolating this compound from natural sources typically involves solvent extraction followed by chromatographic separation. A documented example is its isolation from the stems of Liriodendron tulipifera. nih.gov

The general procedure begins with the extraction of the air-dried and powdered plant material with a solvent such as methanol (B129727) at room temperature. nih.gov The resulting crude extract is then concentrated under reduced pressure. This concentrated extract is subjected to column chromatography, a key technique for separating individual compounds from a mixture. nih.govresearchgate.net

In the case of Liriodendron tulipifera, the methanol extract was initially chromatographed over a silica (B1680970) gel column using a dichloromethane/methanol solvent system as the eluent to produce several fractions. nih.gov The fraction containing this compound was then further purified, typically using another round of silica gel column chromatography with a different solvent system, such as n-hexane/acetone, to yield the pure compound as colorless needles. nih.gov The final identification and structural confirmation of the isolated compound are accomplished using spectroscopic methods. nih.gov

Table 1: Isolation of this compound from Liriodendron tulipifera

| Step | Technique | Materials Used | Outcome |

|---|---|---|---|

| Extraction | Solvent Extraction | Air-dried stems (9.0 kg), Methanol (MeOH) | Methanol extract (187.5 g) |

| Initial Fractionation | Silica Gel Column Chromatography | Dichloromethane/Methanol (CH₂Cl₂/MeOH) eluent | Seven fractions |

| Purification | Silica Gel Column Chromatography | n-hexane/acetone eluent on Fraction 1 | Isolated this compound (19 mg) |

Advanced Research Directions and Future Perspectives on Methyl 4 Hydroxy 2 Methylbenzoate

Exploration of Novel Synthetic Routes

The synthesis of Methyl 4-hydroxy-2-methylbenzoate and its derivatives is a key area of research, with efforts focused on improving efficiency and exploring new chemical pathways. One established method involves the esterification of 4-hydroxy-2-methylbenzoic acid. google.com A patented method details a two-step process starting with the reaction of a substituted phenol (B47542) with carbon dioxide, followed by dealkylation to yield 4-hydroxy-2-methylbenzoic acid. google.com This process is highlighted as being suitable for industrial production due to its mild reaction conditions. google.com

Researchers are also investigating alternative starting materials and reaction schemes. For instance, the synthesis of related structures, such as methyl 4-(2-hydroxyethoxy)benzoate, has been achieved through the esterification of 4-(2-hydroxyethoxy)benzoic acid with methanol (B129727) using an acid catalyst. Another approach involves the reaction of methyl 4-hydroxybenzoate (B8730719) with 2-chloroethanol (B45725) under basic conditions. The synthesis of various substituted benzoates often employs standard procedures that are adapted and optimized for the specific target molecule. amazonaws.com For example, the synthesis of methyl 2-hydroxy-4-vinylbenzoate was accomplished by reacting methyl 2-hydroxy-4-iodobenzoate with dibutyl vinylboronate. amazonaws.com

Furthermore, multicomponent reactions are being explored for the synthesis of complex molecules containing the benzoate (B1203000) moiety. researchgate.net These innovative strategies aim to provide more efficient and versatile routes to this compound and its analogs, which are valuable in various scientific and industrial applications.

Development of Advanced Analytical Methodologies

The accurate detection and quantification of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A reverse-phase HPLC (RP-HPLC) method has been developed for the determination of methyl 4-hydroxybenzoate, a closely related compound, in pharmaceutical formulations. researchgate.net This method utilizes a C8 column and a mobile phase of methanol and water, with UV detection at 254 nm. researchgate.net

Spectroscopic methods are also fundamental in the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are employed to confirm the chemical structure of synthesized compounds. mdpi.comdergipark.org.tr Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. chembk.com For related compounds, UV-Vis spectrophotometry has been used for identification, showing a maximum absorption at a specific wavelength. chembk.com

The development of these analytical methods focuses on achieving high precision, accuracy, and sensitivity, enabling the reliable analysis of this compound in various matrices.

Elucidation of Comprehensive Biological Mechanisms of Action

Research into the biological activities of this compound and its derivatives has revealed a range of interesting properties. While specific studies on this compound are limited, research on structurally similar compounds provides insights into its potential biological effects. For example, methyl 4-hydroxybenzoate (methylparaben) has been shown to have antimicrobial and antifungal properties. atamanchemicals.com

Derivatives of benzoic acid are being investigated for various therapeutic applications. For instance, a novel series of GluN2C-selective potentiators based on a pyrrolidinone core attached to a methyl benzoate moiety has been designed and synthesized. acs.org One compound from this series demonstrated potentiation of GluN1/GluN2C receptor responses. acs.org Additionally, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which are structurally related, have been synthesized and evaluated for their anticancer activity against human colon cancer cell lines. mdpi.com

The biological activity of these compounds is often attributed to their ability to interact with biological targets such as proteins and receptors. ontosight.ai Computational studies, including molecular docking, are used to predict these interactions and guide the design of new bioactive molecules. ontosight.ai Future research will likely focus on elucidating the specific mechanisms through which this compound and its analogs exert their biological effects.

Investigation of Environmental Impact and Degradation Pathways